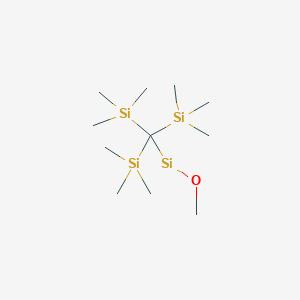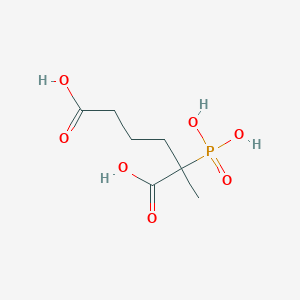![molecular formula C27H21NO B14463453 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one CAS No. 66186-80-9](/img/structure/B14463453.png)
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one is a chalcone derivative known for its unique photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for research in various fields, including chemistry, biology, and materials science .
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(dimethylamino)benzaldehyde with pyrene-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a sensor for detecting various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one involves intramolecular charge transfer (ICT). The donor-acceptor groups within the molecule facilitate the transfer of electrons, leading to its unique photophysical properties. This charge transfer is influenced by factors such as solvent polarity and temperature .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one can be compared with other chalcone derivatives, such as:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound also exhibits strong donor-acceptor interactions and is used in similar applications.
(E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Known for its reversible luminescence and nonlinear optical properties.
1,2,3-Triazole-linked chalcones:
The uniqueness of this compound lies in its specific donor-acceptor configuration and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
66186-80-9 |
|---|---|
Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C27H21NO/c1-28(2)23-14-10-19(11-15-23)25(29)17-13-18-6-7-22-9-8-20-4-3-5-21-12-16-24(18)27(22)26(20)21/h3-17H,1-2H3 |
InChI Key |
KGBVANSEXMTWCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


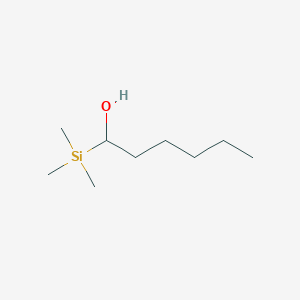
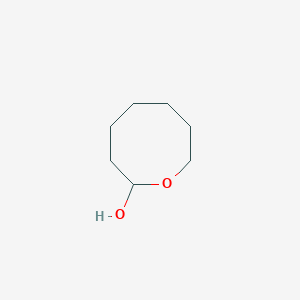
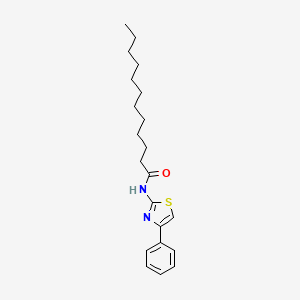
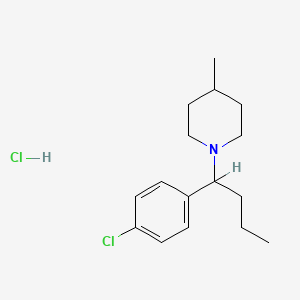

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
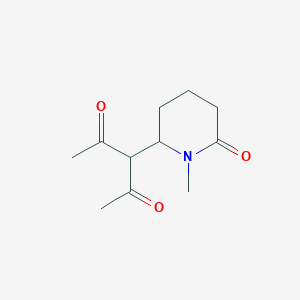
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
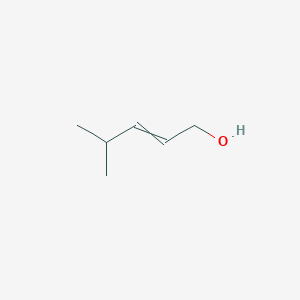
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
